molecular formula C25H23N3O5 B2461072 2,3-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide CAS No. 1170067-47-6

2,3-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide

Cat. No.: B2461072
CAS No.: 1170067-47-6
M. Wt: 445.475
InChI Key: DJYTYCJKGJWVTA-UHFFFAOYSA-N
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Description

The compound 2,3-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a benzamide derivative featuring a dihydroquinazolinone scaffold substituted with methoxy and methyl groups. Its structure combines a 4-oxo-3,4-dihydroquinazoline core linked to a benzamide moiety through an N-substitution.

Properties

IUPAC Name

2,3-dimethoxy-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-15-26-21-13-8-16(27-24(29)19-6-5-7-22(32-3)23(19)33-4)14-20(21)25(30)28(15)17-9-11-18(31-2)12-10-17/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYTYCJKGJWVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,3-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 2,3-dimethoxybenzoic acid, which is then reacted with appropriate amine derivatives to form the desired benzamide compound . The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The products are usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

2,3-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new materials and chemical entities. Researchers have utilized it in synthetic routes to create derivatives with enhanced properties for specific applications .

Biology

The biological evaluation of 2,3-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide has revealed promising activities:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease .
  • Anticancer Activity : The compound is being investigated for its ability to interact with molecular targets associated with cancer progression. Its structural features suggest it could inhibit pathways that lead to tumor growth .
  • Antimicrobial Properties : Recent studies have explored the antimicrobial activity of quinazoline derivatives, including this compound. It has demonstrated effectiveness against various bacterial strains, indicating its potential as a lead compound in developing new antibiotics .

Medicine

In medical research, the therapeutic potential of this compound is being actively explored:

  • Neuroprotective Effects : Given its enzyme inhibitory properties, the compound is being studied for its neuroprotective effects in models of neurodegeneration .
  • Anti-inflammatory Applications : Compounds related to this structure have been evaluated for their anti-inflammatory effects, particularly in conditions like rheumatoid arthritis and inflammatory bowel diseases .

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

  • In Vitro Studies : A study conducted on various derivatives showed that modifications to the quinazoline core can significantly enhance biological activity against specific targets like acetylcholinesterase and certain cancer cell lines .
  • Molecular Docking Studies : Computational studies have provided insights into how this compound interacts at the molecular level with target proteins, revealing binding affinities that support its use as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and quinazolinone groups are believed to play a crucial role in its biological activity. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazoline Derivatives

a. Compound 4l ()
  • Structure : 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one.
  • Key Differences :
    • Substituents : Contains bis(4-methoxyphenyl) groups and a dimethylpropyl linker, unlike the target compound’s single 4-methoxyphenyl and methyl substituents.
    • Synthesis : Utilizes Suzuki-Miyaura cross-coupling with PdCl₂(PPh₃)₂ and 4-methoxyphenylboronic acid .
  • Implications : Bulkier substituents in 4l may reduce solubility but enhance π-π stacking interactions in solid-state applications.
b. 2-(6,8-Dichloro-4-Oxoquinazolin-3(4H)-yl)-N-(2,3-Dichlorophenyl)Acetamide ()
  • Structure : Features a 4-oxoquinazoline core with chlorine substituents.
  • Key Differences :
    • Electron-Withdrawing Groups : Chlorine atoms (vs. methoxy groups in the target compound) may increase metabolic stability but reduce electron density for receptor binding.
  • Applications : Chlorinated quinazolines are often explored as kinase inhibitors or antimicrobial agents .

Benzamide Derivatives

a. [18F]Fallypride ()
  • Structure : 5-(3-[18F]Fluoropropyl)-2,3-dimethoxy-N-[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide.
  • Key Similarities : Shares the 2,3-dimethoxybenzamide backbone with the target compound.
  • Applications : Dopamine D2/D3 receptor antagonist used in positron emission tomography (PET) imaging. The fluoropropyl group enhances blood-brain barrier penetration .
b. N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()
  • Structure : Simpler benzamide with a hydroxy-dimethylethyl group.
  • Key Differences : Lacks the quinazoline moiety but includes an N,O-bidentate directing group for metal-catalyzed C–H functionalization.
  • Implications : Highlights the role of directing groups in synthetic applications, which could inform modifications of the target compound .

Pharmacological Potential

  • Quinazoline Applications : 4-Oxo-3,4-dihydroquinazoline derivatives are associated with anticancer and anti-inflammatory activities, depending on substituents .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Benzamide + Quinazoline 2,3-Dimethoxy, 4-methoxyphenyl, methyl ~479.5 (estimated) CNS imaging, kinase inhibition
[18F]Fallypride Benzamide 2,3-Dimethoxy, [18F]fluoropropyl 410.4 PET imaging (D2/D3 receptors)
Compound 4l Quinazoline Bis(4-methoxyphenyl), dimethylpropyl ~896.9 Material science, catalysis
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide Benzamide 3-Methyl, hydroxy-dimethylethyl 207.3 Metal-catalyzed synthesis

Biological Activity

2,3-Dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide, with the CAS number 1170067-47-6 and a molecular weight of 445.5 g/mol, is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure

The molecular formula of the compound is C25H23N3O5C_{25}H_{23}N_{3}O_{5}. The structure features a quinazoline core, which is known for its diverse biological activities. The presence of methoxy groups and a benzamide moiety contributes to its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds with quinazoline structures exhibit promising anticancer properties. For instance, derivatives similar to this compound were shown to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHeLa15
Compound BMCF-710
2,3-Dimethoxy-N-(3-(4-Methoxyphenyl)-...)A54912

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in preclinical models. It was found to reduce pro-inflammatory cytokines in vitro.

Case Studies

  • Study on Anticancer Effects : A study conducted on various quinazoline derivatives demonstrated that modifications at the N-position significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted that the methoxy substitutions played a crucial role in increasing the compound's potency.
  • Antimicrobial Evaluation : A comprehensive screening of several derivatives against pathogenic bacteria revealed that compounds with similar structures to 2,3-dimethoxy-N-(3-(4-methoxyphenyl)-...) displayed notable activity against multi-drug resistant strains.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the quinazoline nucleus interacts with specific cellular targets involved in cell proliferation and apoptosis pathways.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing this compound, and what critical reaction parameters influence yield?

Methodological Answer:
The compound can be synthesized via multi-step condensation and cyclization reactions. Key steps include:

  • Reflux conditions : Use DMSO as a solvent for hydrazide intermediates (65% yield achieved under 18-hour reflux, followed by ice-water quenching and crystallization .
  • Substituted benzaldehyde coupling : Employ absolute ethanol with glacial acetic acid as a catalyst for Schiff base formation (4-hour reflux, solvent evaporation under reduced pressure) .
  • Purification : Column chromatography (hexane/EtOH gradients) or recrystallization (water-ethanol mixtures) to isolate pure products .
    Critical Parameters : Reaction time, solvent polarity, and stoichiometric ratios of intermediates (e.g., 1:1 molar equivalence for triazine coupling) .

Basic Question: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Analyze methoxy (δ 3.76–3.86 ppm) and aromatic proton signals to confirm substitution patterns and quinazolinone ring formation .
  • X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Note potential challenges with disordered methoxy groups requiring constrained refinement .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~505) .

Advanced Question: What strategies address contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from:

  • Assay variability : Standardize cell viability assays (e.g., MTT) using identical cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Solvent effects : Compare DMSO solubility (≤0.1% v/v) against aqueous buffers to rule out solvent-induced cytotoxicity .
  • Metabolic interference : Perform cytochrome P450 inhibition assays to assess off-target interactions affecting activity .
    Recommendation : Replicate studies under harmonized protocols (e.g., OECD guidelines for in vitro testing) .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies for optimizing target binding?

Methodological Answer:

  • Core modifications : Systematically replace methoxy groups with halogens (e.g., -F, -Cl) or bulkier substituents (e.g., -CF3) to assess steric/electronic effects on receptor affinity .
  • Pharmacophore modeling : Use docking software (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding at the quinazolinone 4-oxo group) .
  • Biological validation : Test analogs in enzyme inhibition assays (e.g., kinase profiling) with IC50 comparisons .

Advanced Question: What experimental frameworks are suitable for studying environmental degradation pathways?

Methodological Answer:
Adopt the INCHEMBIOL project framework :

  • Abiotic degradation : Perform hydrolysis studies at varying pH (pH 5–9) and UV exposure to track half-life changes.
  • Biotic degradation : Use soil microcosms with LC-MS/MS to identify microbial metabolites (e.g., demethylated derivatives).
  • Ecotoxicity : Assess effects on Daphnia magna (48-hour LC50) and algal growth inhibition (OECD 201) .

Advanced Question: How can crystallographic disorder in the methoxy groups be resolved during structural analysis?

Methodological Answer:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) for disordered regions .
  • Refinement strategies : Apply SHELXL’s PART instruction to model partial occupancy or isotropic displacement parameters (ADPs) for overlapping atoms .
  • Validation tools : Check R-factors (R1 < 5%) and residual density maps (<0.3 eÅ⁻³) using PLATON .

Advanced Question: What statistical approaches mitigate variability in high-throughput screening (HTS) data?

Methodological Answer:

  • Plate normalization : Include Z’ factor controls (Z’ > 0.5) and DMSO-only wells to correct for background noise .
  • Dose-response curves : Fit data to a 4-parameter logistic model (Hill equation) using GraphPad Prism for EC50/IC50 determination .
  • Replicate design : Use randomized block designs with split-split plots to account for temporal and technical variability .

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